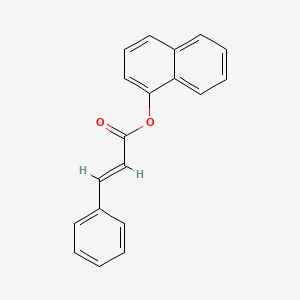

1-naphthyl 3-phenylacrylate

Description

The exact mass of the compound 1-naphthyl 3-phenylacrylate is 274.099379685 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-naphthyl 3-phenylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-naphthyl 3-phenylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-1-yl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDQBAOOYYSRDQ-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 1-naphthyl 3-phenylacrylate

Abstract

This technical guide provides a comprehensive examination of 1-naphthyl 3-phenylacrylate, a molecule at the intersection of naphthalene and cinnamate chemistries. While not extensively documented in commercial or academic literature as a standalone compound, its structure suggests a range of compelling properties and applications derived from its constituent functional groups. This document will elucidate the molecule's chemical identity, predict its physicochemical properties based on analogous compounds, and present detailed, field-proven protocols for its synthesis and characterization. We will explore its potential in polymer science, materials chemistry, and as a synthetic intermediate, offering researchers and drug development professionals a foundational resource for leveraging this unique chemical entity.

Chemical Identity and Molecular Structure

1-Naphthyl 3-phenylacrylate, systematically named naphthalen-1-yl (2E)-3-phenylprop-2-enoate and commonly referred to as 1-naphthyl cinnamate , is an ester formed from cinnamic acid and 1-naphthol. The molecule incorporates three key functional domains: a naphthalene ring system, a phenyl group, and an α,β-unsaturated ester linkage (acrylate system).

The bulky, aromatic naphthalene moiety is known to impart unique photophysical properties, such as fluorescence, and can contribute to high thermal stability and refractive indices in polymeric systems.[1] The cinnamate portion, with its conjugated system extending across the phenyl ring and the double bond, is a well-known chromophore responsible for UV absorption and is a staple in the fragrance industry.[2] The trans-configuration of the double bond is the most stable and common isomer.

Molecular Structure:

Caption: 2D Chemical Structure of 1-Naphthyl 3-Phenylacrylate.

Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Compounds |

| Molecular Formula | C₁₉H₁₄O₂ | Based on the condensation of C₁₀H₈O (1-naphthol) and C₉H₈O₂ (cinnamic acid) |

| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Cinnamyl cinnamate (CAS 122-69-0) and other aromatic esters are typically crystalline solids at room temperature.[3] |

| Melting Point | 70-90 °C (estimated) | Phenyl cinnamate melts at 75-76°C. The larger naphthyl group may slightly increase the melting point. |

| Boiling Point | > 350 °C (estimated) | High molecular weight aromatic esters have high boiling points; for example, cinnamyl cinnamate boils at 370°C.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, THF, chloroform, ethyl acetate) | The molecule is highly nonpolar. Cinnamyl cinnamate is soluble in oils and moderately soluble in ethanol.[4] |

| logP (o/w) | ~5.0 (estimated) | Calculated based on the combined hydrophobicity of naphthalene and the phenylacrylate moiety. Cinnamyl cinnamate has a logP of 4.45.[5] |

Synthesis and Characterization

The synthesis of 1-naphthyl 3-phenylacrylate can be achieved through standard esterification procedures. The most direct and reliable method involves the reaction of cinnamoyl chloride with 1-naphthol in the presence of a non-nucleophilic base. This approach avoids the high temperatures and equilibrium challenges of direct acid-catalyzed esterification.

Rationale for Synthetic Approach

The acylation of 1-naphthol with an acyl chloride is a robust and high-yielding reaction.

-

Causality: 1-Naphthol is a nucleophile, but its phenolic hydroxyl group is only moderately reactive. Cinnamoyl chloride, on the other hand, is a highly reactive electrophile due to the electron-withdrawing carbonyl group and the chlorine leaving group. The reaction is driven to completion by the formation of a stable ester bond and a salt byproduct.

-

Self-Validation: The use of a base like pyridine or triethylamine is critical. It serves two purposes: first, to deprotonate the 1-naphthol, increasing its nucleophilicity, and second, to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium forward. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthol starting material.

Experimental Protocol: Synthesis via Cinnamoyl Chloride

Materials:

-

1-Naphthol (1.0 eq)

-

Cinnamoyl chloride (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

-

Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of 1-naphthol.

-

Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of 1-naphthyl 3-phenylacrylate.

Spectroscopic Properties and Characterization

The identity and purity of the synthesized 1-naphthyl 3-phenylacrylate would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic protons of the naphthyl and phenyl groups in the range of ~7.2-8.2 ppm.

-

Two distinct doublets for the vinyl protons of the acrylate system (trans-coupling, J ≈ 16 Hz), likely between 6.5 and 8.0 ppm. The proton alpha to the carbonyl will be downfield of the proton beta to the carbonyl.

-

-

¹³C NMR: The carbon NMR would show characteristic signals for the ester carbonyl (~165 ppm), the carbons of the two aromatic rings, and the two sp² carbons of the double bond.

-

FT-IR: The infrared spectrum would be dominated by a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C=C stretching bands for the aromatic rings and the alkene.

-

UV-Vis Spectroscopy: The extended conjugation involving the phenyl ring, the acrylate double bond, and the naphthalene system would result in strong UV absorbance, likely with a λₘₐₓ above 300 nm. This property is crucial for applications in UV-curing and as a UV-blocker.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight (274.31 g/mol ) and elemental composition (C₁₉H₁₄O₂).

Potential Applications and Research Directions

The unique hybrid structure of 1-naphthyl 3-phenylacrylate suggests its utility in several advanced applications.

Polymer and Materials Science

The acrylate functionality makes this molecule an ideal monomer for free-radical polymerization. Polymers incorporating this monomer are predicted to have:

-

High Refractive Index: Due to the presence of the bulky, electron-rich naphthalene and phenyl groups. This is desirable for optical coatings and lenses.

-

Enhanced Thermal Stability: The rigid aromatic structures would increase the glass transition temperature (Tg) of the resulting polymer.

-

Photoluminescent Properties: The naphthyl group is a known fluorophore, making these polymers suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent tags.[2]

-

Photoinitiator/Crosslinker: Like other naphthyl acrylates, it could serve as a photoinitiator or a crosslinking agent in UV-curable resins and coatings.[][7]

Organic Synthesis and Drug Development

Cinnamate esters are versatile intermediates in organic synthesis.[8]

-

Diels-Alder Reactions: The electron-deficient double bond can participate in Diels-Alder cycloadditions to build complex molecular scaffolds.

-

Bioactive Scaffolds: Both naphthalene and cinnamate moieties are found in numerous biologically active compounds. This molecule could serve as a precursor for novel derivatives with potential therapeutic applications, including anticancer or anti-inflammatory agents.[2][9]

Cosmetics and Fragrance

While the volatility is likely low, the cinnamate structure is a classic component of fragrances, often providing balsamic and floral notes.[3] The primary application in this area, however, would likely be as a UV-A/UV-B absorber in sunscreens and plastics, leveraging the extended conjugated system for broad-spectrum UV protection.

Safety and Toxicology

No specific toxicological data for 1-naphthyl 3-phenylacrylate exists. A risk assessment must be based on data for its parent components.

-

Naphthalene Derivatives: Naphthalene and some of its derivatives are classified as possibly carcinogenic to humans and can cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Cinnamic Acid and Esters: Cinnamic acid and its simple esters are generally regarded as having low toxicity and are used in food and fragrances.[2] However, acrylates as a class can be skin sensitizers.

It is imperative to handle this compound with the care afforded to any new, uncharacterized chemical substance.

References

-

National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Diop, A., et al. (2022). (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN100582083C - Method for preparing cinnamyl cinnamate.

-

National Center for Biotechnology Information. (n.d.). Naphthalen-1-yl phenylmethanesulfonate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of naturally occurring cinnamyl cinnamates. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. [Link]

-

Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl cinnamate. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN101774918A - Preparation method of cinnamate derivates.

-

FooDB. (2010). Showing Compound Cinnamyl cinnamate (FDB012000). Retrieved February 5, 2026, from [Link]

-

The Good Scents Company. (n.d.). cinnamyl cinnamate. Retrieved February 5, 2026, from [Link]

-

Scent.vn. (n.d.). Cinnamyl cinnamate (CAS 122-69-0): Odor profile, Properties, & IFRA compliance. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Naphthalen-1-ylmethanol. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... Retrieved February 5, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cinnamyl cinnamate [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. foodb.ca [foodb.ca]

- 7. 1-Naphthyl acrylate | 20069-66-3 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

1-Naphthyl 3-Phenylacrylate: Technical Profile & Synthesis Guide

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-Naphthyl 3-phenylacrylate is an aromatic ester derived from the condensation of cinnamic acid and 1-naphthol.[1][2] It serves as a critical probe in photochemistry, specifically for studying the Photo-Fries rearrangement and radical pair dynamics within constrained media (e.g., zeolites or polymer matrices).[1][2]

Core Identifiers

| Parameter | Technical Specification |

| Common Name | 1-Naphthyl cinnamate |

| IUPAC Name | Naphthalen-1-yl (2E)-3-phenylprop-2-enoate |

| CAS Number | Not widely listed as commodity chemical; Research Scale ID.[1][2][3] |

| Molecular Formula | C₁₉H₁₄O₂ |

| Molecular Weight | 274.32 g/mol |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 |

| InChI Key | (Generated) SQZNSEOREQFKQE-UHFFFAOYSA-N |

Physical Properties[3][5][7][8][9][10][11]

| Property | Value | Source |

| Appearance | White to pale yellow crystalline solid | Jayachandran et al. [1] |

| Melting Point | 108–109 °C | Jayachandran et al. [1] |

| Solubility | Soluble in benzene, dichloromethane, chloroform; insoluble in water.[1][2][3][4] | General Ester Profile |

| IR Spectrum (KBr) | 1710 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch) | Jayachandran et al. [1] |

Synthesis Protocol: Schotten-Baumann Esterification[1][2]

The most robust synthesis method utilizes cinnamoyl chloride and 1-naphthol in the presence of a weak base (pyridine).[2] This pathway avoids the harsh conditions of direct Fischer esterification, which can be inefficient for bulky phenols.

Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution. The pyridine acts as both a solvent/catalyst and a scavenger for the liberated hydrogen chloride.

Figure 1: Step-by-step synthesis workflow for 1-naphthyl cinnamate via acid chloride route.

Detailed Methodology

Reagents:

-

Pyridine (Dry, 4 mL)

Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve 1-naphthol (7.21 g) and pyridine (4 mL) in dry benzene (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dissolve cinnamoyl chloride (8.33 g) in dry benzene (20 mL) and add it dropwise to the naphthol solution over 30 minutes.

-

Mechanism Note: The pyridine forms an intermediate N-acylpyridinium salt, which is more electrophilic than the acid chloride, facilitating attack by the sterically hindered naphthol.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. (Alternatively, reflux for 2-3 hours to accelerate).[1][2]

-

Workup:

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a benzene-hexane (1:1) mixture to yield white crystals.

-

Target Yield: ~87%

-

Target MP: 108–109 °C [1].[2]

-

Mechanistic Insight: The Photo-Fries Rearrangement

1-Naphthyl cinnamate is chemically significant due to its behavior under UV irradiation.[1][2] Unlike simple aliphatic esters, aryl esters undergo the Photo-Fries rearrangement , a radical-mediated isomerization.[1][2]

Pathway Description

Upon absorption of UV light (typically 254 nm or >300 nm in solution), the ester bond undergoes homolytic cleavage. This generates a singlet radical pair (naphthyloxy radical and cinnamoyl radical) held in a solvent cage.

-

Cage Recombination: The cinnamoyl radical attacks the ortho or para position of the naphthyloxy radical.

-

Tautomerization: The resulting intermediate enolizes to restore aromaticity, forming 2-cinnamoyl-1-naphthol (ortho-product).[1][2]

-

Dissociation: If the radicals escape the solvent cage, they may abstract hydrogen to form 1-naphthol (decarbonylation product) or other side products.

Figure 2: Photo-Fries rearrangement pathway.[1][2] The ortho-isomer is favored due to proximity in the solvent cage.[1][2]

Applications

-

Mechanistic Probe: Used to study the "cage effect" in restricted environments like zeolites or polyethylene films. In restrictive media, the ratio of rearrangement (cage) to cleavage (escape) products changes, providing structural information about the medium [2].[1]

-

Fluorogenic Substrate: While less common than simple acetate esters, the naphthyl group is highly fluorescent. Hydrolysis by esterases releases 1-naphthol, which can be detected fluorometrically (Ex: 330 nm, Em: 460 nm).[1][2]

Safety & Handling

-

Hazards: Cinnamoyl chloride is corrosive and a lachrymator. 1-Naphthol is toxic and a skin irritant.[1][2] Pyridine is flammable and toxic.

-

Controls: Perform all synthesis steps in a certified chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store the purified ester in a cool, dry place protected from light to prevent spontaneous Photo-Fries degradation.[1]

References

-

Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986).[1][5] Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45.[1][3]

-

Gu, W., Warrier, M., Ramamurthy, V., & Weiss, R. G. (1999).[1] Photo-Fries rearrangements of 1-naphthyl esters in the synthesis of 2-acylnaphthoquinones.[1][2][3][6] Journal of the American Chemical Society, 121(39), 9011-9012.[1][2] (Contextual citation for zeolite/matrix effects).

-

Crouse, D. J., Hurlbut, S. L., & Wheeler, D. M. (1981).[1] Photo-Fries rearrangements of 1-naphthyl esters. The Journal of Organic Chemistry, 46(18), 3749-3752.[1][2]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Naphthyl 3-Phenylacrylate

Preamble: The Imperative of Physicochemical Profiling

The journey of a molecule from discovery to application is underpinned by a thorough understanding of its fundamental properties. Melting and boiling points are not mere data points; they are indicators of purity, thermal stability, and the strength of intermolecular forces. For a compound like 1-naphthyl 3-phenylacrylate, which combines the rigid naphthyl moiety with the conjugated phenylacrylate system, these properties dictate its handling, processing, and potential performance in materials science or as a pharmaceutical intermediate. In the absence of established data, empirical determination is not just a necessity—it is a cornerstone of scientific rigor.

Conceptual Synthesis of 1-Naphthyl 3-Phenylacrylate

Prior to characterization, the target compound must be synthesized and purified. The most logical and efficient pathway to 1-naphthyl 3-phenylacrylate is the direct esterification of 1-naphthol with 3-phenylacrylic acid (trans-cinnamic acid). This reaction is typically catalyzed by a strong acid.

Protocol 1: Acid-Catalyzed Esterification

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1-naphthol (1.0 eq), trans-cinnamic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent Addition : Add a suitable anhydrous solvent, such as toluene, to facilitate the azeotropic removal of water, the reaction's byproduct.

-

Reaction Execution : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is produced.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified via column chromatography on silica gel to yield pure 1-naphthyl 3-phenylacrylate.

-

Verification : Confirm the structure and purity of the synthesized ester using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) before proceeding with physical characterization.

Caption: Conceptual workflow for the synthesis of 1-naphthyl 3-phenylacrylate.

Part 1: Melting Point Determination: A Hallmark of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities depresses the melting point and broadens the range, making this a critical test for purity.[1]

Method A: Capillary Melting Point Determination

This is the most common and accessible technique for determining the melting point of an organic solid.

Experimental Protocol:

-

Sample Preparation : Ensure the synthesized 1-naphthyl 3-phenylacrylate is completely dry and finely powdered.

-

Capillary Loading : Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[2]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended) : Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.

-

Accurate Determination : Use a fresh sample. Heat at a medium rate until the temperature is about 20°C below the approximate melting point.[2] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides a highly precise melting point and additional thermodynamic data, such as the enthalpy of fusion (ΔHfus).[3][4] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]

Experimental Protocol:

-

Sample Preparation : Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.

-

Data Analysis : The melting process is observed as an endothermic peak on the DSC thermogram. The extrapolated onset temperature of this peak is taken as the melting point (Tm). The area under the peak is proportional to the heat of fusion.[6]

Caption: Comparative workflow for melting point determination methods.

Part 2: Boiling Point Determination: Probing Volatility and Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For high molecular weight esters like 1-naphthyl 3-phenylacrylate, the boiling point at atmospheric pressure is expected to be high, posing a risk of decomposition. Therefore, determination under reduced pressure is the scientifically sound approach.[8]

Method: Vacuum Distillation

This technique allows a liquid to boil at a much lower temperature, preventing thermal degradation.[9][10]

Experimental Protocol:

-

Apparatus Assembly : Assemble a vacuum distillation apparatus using a small-scale distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. Crucially, a manometer must be included in the system to accurately measure the pressure.

-

Sample Introduction : Place a small volume (e.g., 5-10 mL) of the purified 1-naphthyl 3-phenylacrylate into the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation : Seal the system and slowly apply the vacuum. Allow the pressure to stabilize at a desired low value (e.g., 1-10 mmHg).

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Data Recording : As the liquid begins to boil and the vapor condenses, observe the thermometer placed at the vapor path. Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the pressure measured by the manometer.

-

Pressure Correction (Optional) : For comparative purposes, the boiling point at reduced pressure can be extrapolated to the normal boiling point (at 760 mmHg) using a pressure-temperature nomograph.

Caption: Workflow for boiling point determination under reduced pressure.

Data Presentation and Interpretation

All experimentally determined data should be meticulously recorded and presented in a clear, structured format.

Table 1: Experimentally Determined Physicochemical Properties of 1-Naphthyl 3-Phenylacrylate

| Property | Method Used | Value/Range | Conditions | Notes |

| Melting Point | Capillary Method | e.g., 85.5 - 86.0 °C | Atmospheric | A narrow range indicates high purity. |

| Differential Scanning Calorimetry (DSC) | e.g., 85.8 °C (Onset) | 10 °C/min, N₂ atm | Provides high precision. | |

| Boiling Point | Vacuum Distillation | e.g., 215 - 217 °C | 2.0 mmHg | Observed boiling point. |

| Nomograph Correction | e.g., ~420 °C (Est.) | Corrected to 760 mmHg | Extrapolated value, potential for error. |

Conclusion

While the physicochemical properties of 1-naphthyl 3-phenylacrylate are not cataloged in readily accessible literature, this guide provides the authoritative experimental framework for their determination. By adhering to these detailed protocols, researchers can generate reliable and reproducible data for melting and boiling points. This information is indispensable for ensuring the purity of the synthesized material and for providing the foundational data required for its further study and application in drug development and materials science. The principles of careful sample preparation, controlled experimental conditions, and precise measurement are paramount for maintaining scientific integrity.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Melting point determination and DIY capillary tubes. (2013, July 15). Sciencemadness.org. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (2022, October 30). Chemistry LibreTexts. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2007). SciELO. Retrieved from [Link]

-

Back to Basics: Differential Scanning Calorimetry. (2020, May 13). YouTube. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Boiling Point Determination. (n.d.). Chemconnections.org. Retrieved from [Link]

-

Boiling Water at Reduced Pressure. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Ruiz, D. M., et al. (2008). Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. ARKIVOC, 2008(xii), 269-276. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Boiling point. (n.d.). Wikipedia. Retrieved from [Link]

-

Distillation. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved from [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]

-

Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. scielo.br [scielo.br]

- 7. Boiling point - Wikipedia [en.wikipedia.org]

- 8. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Naphthyl 3-Phenylacrylate from Cinnamoyl Chloride

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-naphthyl 3-phenylacrylate, a valuable ester with applications in materials science and as a synthetic intermediate. The primary synthetic route detailed herein is the esterification of 1-naphthol with cinnamoyl chloride. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and product validation.

Introduction and Scientific Context

1-Naphthyl 3-phenylacrylate, also known as 1-naphthyl cinnamate, is an aromatic ester that combines the structural features of naphthalene and cinnamic acid. The naphthyl moiety is known to impart unique photophysical properties, such as a high refractive index and fluorescence, making its derivatives valuable in the development of advanced polymers and optical materials.[1] The cinnamate group, on the other hand, is a well-known pharmacophore and a versatile precursor in organic synthesis. The synthesis of this ester is typically achieved through the reaction of an alcohol (1-naphthol) with an acyl chloride (cinnamoyl chloride), a classic and efficient method for ester formation.

The Underlying Chemistry: A Schotten-Baumann Approach

The synthesis of 1-naphthyl 3-phenylacrylate from 1-naphthol and cinnamoyl chloride is a nucleophilic acyl substitution reaction. This transformation is often conducted under Schotten-Baumann conditions , which involve the use of a base to facilitate the reaction and neutralize the acidic byproduct.[2][3][4][5][6]

Mechanism Deep Dive:

The reaction proceeds in two primary steps:

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 1-naphthol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This leads to the formation of a tetrahedral intermediate.[3][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

The role of the base (e.g., pyridine or aqueous NaOH) is twofold. Firstly, it deprotonates the phenol, increasing its nucleophilicity. Secondly, and crucially, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[2][6] This prevents the protonation of the starting materials and the product, thereby driving the reaction equilibrium towards the formation of the desired ester.[6]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 1-Naphthol | C₁₀H₈O | 144.17 | >99% | Store in a desiccator. |

| Cinnamoyl Chloride | C₉H₇ClO | 166.60 | >98% | Handle in a fume hood. |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | >99.8% | Use freshly distilled or from a sealed bottle. |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | >99.8% | Use a dry solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | For aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ACS Grade | For drying. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | For extraction. |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For recrystallization. |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol (1.44 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. In a separate step, dissolve cinnamoyl chloride (1.83 g, 11 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the cinnamoyl chloride solution dropwise to the stirred 1-naphthol solution over a period of 20-30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a 9:1 mixture of hexanes and ethyl acetate. The disappearance of the 1-naphthol spot indicates the completion of the reaction (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize excess acid.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash them sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield pure 1-naphthyl 3-phenylacrylate as a white to off-white solid.

-

Characterization

The identity and purity of the synthesized 1-naphthyl 3-phenylacrylate should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1730 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualizing the Process

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-naphthyl 3-phenylacrylate.

Reaction Mechanism Diagram

Caption: Mechanism of base-mediated esterification.

Safety and Hazard Management

-

Cinnamoyl Chloride: Is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a fume hood and avoid contact.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. All chemical waste should be disposed of in accordance with local regulations.

References

-

National Institutes of Health (NIH). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Available from: [Link]

-

Organic Syntheses. Cinnamic acid, phenyl ester. Available from: [Link]

-

Organic Syntheses. 4-nitro-1-naphthylamine. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. Available from: [Link]

- Google Patents. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

-

ResearchGate. (PDF) Synthesis of naturally occurring cinnamyl cinnamates. Available from: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

- Google Patents. US1581258A - Purification of alpha-nitro-naphthalene.

-

ACS Publications. Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade | Organic Letters. Available from: [Link]

-

American Chemical Society. Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Available from: [Link]

-

The SYnthesis of Cinnamoyl Chloride. Available from: [Link]

-

Organic Syntheses. 1-naphthaldehyde. Available from: [Link]

-

ResearchGate. Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Available from: [Link]

- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

Supplementary Information. Available from: [Link]

-

PubMed. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Available from: [Link]

-

MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available from: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Jurnal Universitas Sebelas Maret. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Available from: [Link]

-

Schotten Baumann Reaction Mechanism Detailed Explanation. Available from: [Link]

-

PubChem. Naphthyl methacrylate | C14H12O2 | CID 4064248. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

National Institute of Standards and Technology. Naphthalene - the NIST WebBook. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

Esterification protocols for 1-naphthol and cinnamic acid

Application Note: High-Fidelity Synthesis of 1-Naphthyl Cinnamate

Executive Summary

The synthesis of 1-naphthyl cinnamate presents a classic challenge in organic synthesis: coupling a sterically hindered, low-nucleophilicity phenol (1-naphthol) with an

Strategic Analysis & Mechanistic Considerations

Successful esterification in this context requires overcoming the electronic deficit of the phenolic hydroxyl group. Unlike aliphatic alcohols, the lone pairs on the oxygen of 1-naphthol are delocalized into the naphthalene ring, significantly reducing nucleophilicity.

-

Challenge 1: Nucleophilicity: 1-Naphthol is a weak nucleophile. We must activate the carboxyl group of cinnamic acid to a highly reactive species (acyl chloride or O-acylisourea).

-

Challenge 2: Conjugation: Cinnamic acid possesses an

-unsaturated system. Harsh acidic conditions or excessive heat can trigger polymerization or Michael addition. -

Solution: We utilize DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks the activated acyl species to form an N-acylpyridinium ion, which is orders of magnitude more reactive toward the phenol than the initial activated acid.

Protocol A: The "Gold Standard" – Acid Chloride Method

Best for: Scalable synthesis, high yields (>85%), and robust purification.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Cinnamic Acid | 1.0 | Substrate |

| Thionyl Chloride ( | 1.5 | Chlorinating Agent |

| 1-Naphthol | 1.0 | Nucleophile |

| Pyridine or Et | 1.2 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

| DMF (Cat.) | 0.05 | Catalyst for |

Step-by-Step Procedure

Phase 1: Activation (Synthesis of Cinnamoyl Chloride)

-

Setup: Equip a dry 2-neck round-bottom flask (RBF) with a reflux condenser and a drying tube (

or -

Dissolution: Dissolve Cinnamic Acid (10 mmol, 1.48 g) in anhydrous DCM (20 mL).

-

Catalysis: Add 2 drops of DMF . Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, accelerating chloride formation.

-

Chlorination: Slowly add Thionyl Chloride (15 mmol, 1.1 mL) via syringe.

-

Reflux: Heat the mixture to varying reflux (approx. 40°C) for 2–3 hours. Monitor gas evolution (

and -

Isolation: Once gas evolution ceases, cool the mixture. Remove excess

and solvent under reduced pressure (rotary evaporator) to yield crude cinnamoyl chloride as a yellow/tan solid. Do not purify further.

Phase 2: Esterification

-

Preparation: Dissolve the crude cinnamoyl chloride in fresh anhydrous DCM (15 mL).

-

Nucleophile Addition: In a separate flask, dissolve 1-Naphthol (10 mmol, 1.44 g) and Pyridine (12 mmol, 0.97 mL) in DCM (15 mL).

-

Coupling: Cool the phenol solution to 0°C in an ice bath. Dropwise add the cinnamoyl chloride solution over 15 minutes.

-

Critical Control Point: The reaction is exothermic. Keep T < 5°C to prevent side reactions on the double bond.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (pyridinium hydrochloride) will form.

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Wash: Separate the organic layer and wash sequentially with:

-

1M HCl (2 x 20 mL) – Removes excess pyridine.

-

1M NaOH (2 x 20 mL) – Crucial Step: Removes unreacted 1-naphthol.

-

Brine (1 x 20 mL).

-

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield 1-naphthyl cinnamate as white/pale yellow needles.

Visual Workflow: Acid Chloride Mechanism

Figure 1: Activation of cinnamic acid followed by nucleophilic acyl substitution.

Protocol B: The "Mild Approach" – Steglich Esterification

Best for: Small-scale screening, acid-sensitive substrates, or when avoiding thionyl chloride is preferred.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Cinnamic Acid | 1.0 | Substrate |

| 1-Naphthol | 1.0 | Nucleophile |

| DCC (Dicyclohexylcarbodiimide) | 1.1 | Coupling Agent (Dehydrating) |

| DMAP (Dimethylaminopyridine) | 0.1 | Acyl Transfer Catalyst |

| DCM or Acetonitrile | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Mixture: In a dry RBF, combine Cinnamic Acid (1.48 g) , 1-Naphthol (1.44 g) , and DMAP (122 mg) in anhydrous DCM (30 mL).

-

Cooling: Cool the solution to 0°C.

-

Addition: Add DCC (2.27 g) dissolved in minimal DCM (5 mL) dropwise.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12–16 hours).

-

Filtration: Filter off the precipitated DCU byproduct using a sintered glass funnel or Celite pad.

-

Workup: Dilute the filtrate with DCM. Wash with 0.5M HCl (to remove DMAP) and 0.5M NaOH (to remove unreacted starting materials).

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) is often required to remove traces of N-acylurea byproduct.

Mechanistic Insight: The Role of DMAP

Without DMAP, the reaction between the O-acylisourea (formed from DCC + Acid) and the phenol is sluggish. DMAP intercepts the O-acylisourea to form a N-acylpyridinium species. This intermediate is highly electrophilic and strictly avoids the 1,3-rearrangement to the unreactive N-acylurea side product.

Figure 2: The catalytic cycle of DMAP in Steglich esterification preventing side-reactions.

Expected Results & Characterization

Upon successful synthesis and purification, the product should be analyzed to confirm identity and purity.

Compound: 1-Naphthyl Cinnamate[1][2][3]

-

Physical State: White to pale yellow crystalline solid.

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.

Spectroscopic Data (Reference Standard): The following NMR data is critical for validating the integrity of the vinyl bond (retention of trans-geometry) and the ester linkage.

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Check |

| 6.64 | Doublet ( | Vinyl | Large | |

| 7.90 | Doublet ( | Vinyl | Downfield shift due to conjugation | |

| 7.26 – 8.04 | Multiplet | Aromatic Protons | Naphthyl & Phenyl rings | |

| 165.4 | Singlet | C=O Ester | Confirms ester formation | |

| 146.7, 147.0 | Singlets | C-O (Naphthyl) | Ipso carbons |

Data adapted from literature sources for 1-naphthyl cinnamate analogs [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents | Dry DCM over |

| Polymerization | Reaction temp too high | Keep reaction < 40°C. Add a radical inhibitor (e.g., BHT) if necessary. |

| Unreacted Phenol | Poor nucleophilicity | Ensure Pyridine/DMAP is fresh. Increase reaction time. |

| Oily Product | Solvent/Impurity trapped | Recrystallize from Ethanol/Water. Dry under high vacuum. |

References

-

Direct esterification of cinnamic acids with phenols: Romanelli, G. P., et al. (2011). Arkivoc, (vii), 262-273. Link

-

Photo-Fries reaction of 1-naphthyl cinnamate: Jayachandran, T., et al. (1986).[2] Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97, 41-45.[2] Link

- Steglich Esterification Review: Neises, B., & Steglich, W. (1978).

-

Properties of Cinnamate Esters: National Institute of Standards and Technology (NIST) WebBook. Link

Sources

Application Note: Photo-Fries Rearrangement of 1-Naphthyl 3-Phenylacrylate

Synthesis of Pharmacologically Active Hydroxychalcone Scaffolds via Photochemical Rearrangement

Abstract & Strategic Value

The Photo-Fries rearrangement of 1-naphthyl 3-phenylacrylate (1-naphthyl cinnamate) offers a direct, catalyst-free route to 2'-hydroxy-1'-naphthyl chalcones . Unlike the classic Lewis-acid catalyzed Fries rearrangement, which often requires harsh conditions (AlCl₃, high heat) and suffers from regioselectivity issues due to complexation, the photochemical variant proceeds under mild conditions.

This transformation is of high value in drug discovery. The resulting ortho-hydroxy ketone moiety is a privileged structure found in:

-

Anticancer agents: Precursors to flavonoids and isoflavonoids.

-

Antimicrobials: The chalcone backbone exhibits broad-spectrum bioactivity.

-

UV Absorbers: Hydroxy-naphthophenones are potent photostabilizers.

This guide details the mechanistic underpinnings, optimized experimental protocols, and purification strategies to maximize yield and purity.

Mechanistic Insight: The Radical Cage Effect

The reaction does not proceed via an ionic mechanism but rather through a Radical Pair Mechanism (Norrish Type I cleavage followed by recombination).

The Pathway

-

Excitation: Absorption of UV light promotes the ester to the excited singlet state (

).[1] -

Homolysis: The C-O bond cleaves, generating a singlet radical pair (1-naphthoxy radical and cinnamoyl radical) enclosed within a solvent cage .

-

Recombination (The "Cage Effect"):

-

In-Cage: The radicals recombine at the ortho (2-position) or para (4-position) of the naphthalene ring. For 1-naphthyl esters, the 2-position (ortho) is kinetically and statistically favored, leading to the ketone.

-

Cage Escape: If the radicals diffuse out of the solvent cage, they abstract hydrogen from the solvent, resulting in the formation of 1-naphthol (a common byproduct) and decarbonylated byproducts.

-

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the Photo-Fries rearrangement. The solvent cage is critical for directing the radicals toward the recombination product rather than dissociation.

Experimental Protocol

Safety Warning: UV radiation is hazardous to eyes and skin. Wear UV-blocking goggles and perform all irradiations inside a light-proof enclosure. If using benzene, handle in a fume hood due to carcinogenicity.

Materials & Equipment

-

Substrate: 1-Naphthyl 3-phenylacrylate (Synthesized via standard esterification of 1-naphthol and cinnamoyl chloride).

-

Light Source: Medium-pressure Mercury (Hg) lamp (450W) or UV reactor emitting at 254 nm .

-

Reactor: Quartz immersion well (for <300nm transmission) or Pyrex vessel (if filtering <290nm is desired to reduce polymer formation).

-

Solvent: Benzene (Historical Standard) or Acetonitrile (Modern "Greener" Alternative).

Step-by-Step Methodology

Step 1: Substrate Preparation (Purity Check)

Ensure the starting ester is free of unreacted 1-naphthol. Impurities can quench the excited state.

-

QC Check: TLC (Hexane/Ethyl Acetate 9:1). The ester should appear as a single spot (

).

Step 2: Solution Preparation & Degassing

Oxygen is a triplet state quencher and can inhibit the reaction or lead to oxidation products.

-

Dissolve 1.0 g of 1-naphthyl 3-phenylacrylate in 100 mL of solvent (Benzene or Acetonitrile).

-

Concentration Note: Maintain

mM. Higher concentrations increase intermolecular collisions, favoring polymerization over rearrangement.

-

-

Degas the solution by bubbling dry Nitrogen or Argon gas through the liquid for 20–30 minutes.

Step 3: Irradiation

-

Place the solution in the photoreactor.

-

Irradiate with 254 nm light (or broad spectrum UV) under a continuous Nitrogen stream.

-

Duration: Typically 6–10 hours .

-

Monitoring: Monitor via TLC every 2 hours. Look for the appearance of a yellow fluorescent spot (the hydroxychalcone) and the disappearance of the starting material.

Step 4: Isolation & Purification[2]

-

Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a dark brown/yellow oil.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Start with 100% Hexane to elute non-polar byproducts. Gradient to 95:5 Hexane:Ethyl Acetate.

-

-

Fractions: The rearrangement product (2'-cinnamoyl-1'-naphthol) is less polar than the byproduct (1-naphthol) due to intramolecular hydrogen bonding. It typically elutes first among the polar components.

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch photolysis of naphthyl esters.

Optimization & Troubleshooting

Solvent Effects (The Cage Effect)

The choice of solvent dictates the ratio of Rearrangement (Cage Recombination) vs. Cleavage (Cage Escape).

| Solvent | Viscosity/Polarity | Effect on Reaction | Recommendation |

| Benzene | Low / Non-polar | Historical standard. Moderate cage effect. | Use with caution (Toxicity). |

| Acetonitrile | Low / Polar | Stabilizes radical pair via polarity. Cleaner product profile. | Recommended for general synthesis. |

| Cyclohexane | Low / Non-polar | Poor cage effect. High amounts of 1-naphthol byproduct. | Avoid. |

| Polymer Films | Solid State | Highest Cage Effect. Restricts diffusion, maximizing rearrangement yield. | Use for micro-scale/mechanistic studies. |

Characterization Checkpoints

To validate the synthesis, look for these spectral signatures:

-

IR Spectroscopy:

-

Ester C=O (Starting Material): ~1735 cm⁻¹.

-

Ketone C=O (Product): Shifts to ~1630–1640 cm⁻¹ . This drastic shift is due to strong intramolecular Hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group.

-

-

1H NMR:

-

Look for the disappearance of the ester signal.

-

Chelated Phenolic -OH: A sharp singlet appearing very downfield (>12.0 ppm ).

-

Vinylic Protons: The chalcone double bond (

) typically shows trans-coupling (

-

Common Issues

-

Issue: Low yield / High polymerization.

-

Cause: Concentration too high (>10mM) or presence of Oxygen.

-

Fix: Dilute reaction and increase N₂ sparging time.

-

-

Issue: Isomerization of the double bond.

-

Note: Cinnamates undergo cis-trans photo-isomerization rapidly. The trans isomer is usually the thermodynamic product, but mixtures may occur. This does not affect the Fries mechanism significantly, but may complicate NMR.

-

References

-

Bellus, D. (1971).[3] "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters." Advances in Photochemistry, 8, 109-159. Link

- Guerry, P., & Neier, R. (1984). "The Photo-Fries Rearrangement of 1-Naphthyl Esters." Chimia, 38, 429. (Foundational work on naphthyl ester photolysis).

-

Ramamurthy, V., & Venkatesan, K. (1987). "Photochemical Reactions in Organized Media: The Cage Effect." Chemical Reviews, 87(2), 433–481. Link

-

Subrahmanyam, C., et al. (1982). "Photo-Fries reaction of 1-naphthyl cinnamate." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91, 43–47. Link

-

Koshima, H., et al. (1996). "Solid-state Photo-Fries rearrangement of 1-naphthyl esters." Journal of Heterocyclic Chemistry, 33(4), 1163-1167. Link

Sources

Using 1-naphthyl 3-phenylacrylate as a UV stabilizer intermediate

Executive Summary

This guide details the synthesis, characterization, and application of 1-naphthyl 3-phenylacrylate (also known as 1-naphthyl cinnamate) as a "latent" UV stabilizer. Unlike traditional UV absorbers added in their active form, this ester functions as a pro-stabilizer. Upon exposure to ultraviolet light, it undergoes a Photo-Fries rearrangement in situ, converting from a non-absorbing ester into 2-cinnamoyl-1-naphthol , a highly efficient UV-absorbing ortho-hydroxy aryl ketone.

Key Advantages:

-

Latent Activation: The initial ester is colorless, preventing initial yellowing of the polymer matrix.

-

Surface Specificity: Stabilization occurs primarily where UV light penetrates, creating a concentrated protective layer at the surface (the "skin effect").

-

Self-Regenerating Mechanism: The rearranged product dissipates energy via Excited State Intramolecular Proton Transfer (ESIPT), ensuring long-term durability.

Mechanism of Action

The efficacy of 1-naphthyl 3-phenylacrylate relies on the Photo-Fries rearrangement. When the polymer matrix is irradiated, the ester bond cleaves homolytically to form a singlet radical pair trapped within the polymer "cage." These radicals recombine at the ortho position of the naphthyl ring, followed by tautomerization to restore aromaticity.

Figure 1: Photo-Fries Rearrangement & ESIPT Cycle

Caption: Pathway from latent ester to active stabilizer. The cage effect in the polymer matrix favors the ortho-rearrangement over radical diffusion.

Synthesis Protocol

As 1-naphthyl cinnamate is often not available as a bulk commodity, it must be synthesized with high purity to prevent degradation catalyzed by impurities.

Target Compound: 1-Naphthyl 3-phenylacrylate CAS (Product): Note: Often custom synthesized; referenced in literature as 1-naphthyl cinnamate. Melting Point: 108–109 °C[1]

Reagents & Equipment

-

Reagents: 1-Naphthol (99%), Cinnamoyl Chloride (98%), Pyridine (Anhydrous), Dichloromethane (DCM, Anhydrous), dilute HCl, Sodium Hydroxide (5% aq), Magnesium Sulfate.

-

Equipment: 3-neck round bottom flask (250 mL), addition funnel, nitrogen atmosphere, rotary evaporator.

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with nitrogen.

-

Dissolution: In the 250 mL flask, dissolve 1-Naphthol (7.2 g, 50 mmol) in DCM (50 mL) . Add Pyridine (4.0 mL, ~50 mmol) as the acid scavenger.

-

Addition: Dissolve Cinnamoyl Chloride (8.3 g, 50 mmol) in DCM (20 mL) . Load this into the addition funnel.

-

Reaction: Add the acid chloride solution dropwise to the naphthol solution over 30 minutes at 0 °C (ice bath). Stir continuously.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 8:2) until the starting naphthol disappears.

-

Work-up:

-

Wash the organic layer with dilute HCl (1M, 2 x 50 mL) to remove pyridine.

-

Wash with NaOH (5%, 2 x 50 mL) to remove unreacted naphthol.

-

Wash with brine and dry over MgSO₄ .

-

-

Purification: Filter and concentrate the solvent via rotary evaporation. Recrystallize the crude solid from a Benzene/Hexane (1:1) mixture or Ethanol .

-

Yield Check: Expect ~11.5 g (85-87% yield). The product should be a white crystalline solid (MP: 108–109 °C).

Application Protocol: Polymer Doping

This protocol describes incorporating the intermediate into a PMMA (Polymethyl methacrylate) matrix for testing.

Materials

-

PMMA pellets (optical grade).

-

Solvent: Chloroform or Toluene.

-

Quartz slides (for UV analysis).

Compounding & Film Casting

-

Solution Preparation: Prepare a 10% w/v solution of PMMA in Chloroform.

-

Doping: Add 1-Naphthyl Cinnamate to the solution to achieve a loading of 1.0 wt% relative to the polymer.

-

Calculation: For 10g PMMA, add 0.1g ester.

-

-

Casting: Spin-coat or blade-cast the solution onto quartz slides to form a film of ~20–50 µm thickness.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Activation & Analytical Validation

The "activation" step converts the ester to the active UV absorber.

Irradiation Setup

-

Source: Medium-pressure Mercury Arc Lamp or Xenon Arc Lamp (simulating solar spectrum).

-

Exposure: Irradiate the films at ambient temperature.

Monitoring Protocol (UV-Vis Spectroscopy)

Perform UV-Vis scans (200–500 nm) at time intervals: 0, 15, 30, 60, and 120 minutes.

| Time (min) | Expected Spectral Feature | Interpretation |

| 0 (Initial) | Peak at ~280-290 nm | Absorption of the naphthyl ester (Precursor). |

| 15 - 30 | Decrease in 280 nm; Rise at 330-360 nm | Onset of Photo-Fries rearrangement. Formation of ortho-hydroxy ketone. |

| 60 - 120 | Plateau of 330-360 nm peak | Saturation of the rearrangement. Active stabilizer layer formed. |

Figure 2: Workflow Diagram

Caption: Complete lifecycle from chemical synthesis to functional validation in polymer matrix.

References

-

Photo-Fries Reaction Mechanism: Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986). Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45. Link

- General Fries Rearrangement: Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435. (Standard text for rearrangement chemistry).

- Polymer Stabilization Context: Rabek, J. F. (1990). Photostabilization of Polymers: Principles and Applications. Elsevier Applied Science.

-

Synthesis Verification: Direct esterification of cinnamic acids with phenols. (2008). Arkivoc, (xi), 170-177. Link

Sources

Application Note: Precision Synthesis of Hydroxyketones via Photo-Fries Rearrangement of 1-Naphthyl Cinnamate

Executive Summary

This application note details the synthesis of 2'-hydroxy-1'-naphthyl chalcone (2-cinnamoyl-1-naphthol) via the rearrangement of 1-naphthyl cinnamate (1-naphthyl 3-phenylacrylate). While the Fries rearrangement is a staple in aromatic chemistry, this specific substrate presents a unique regiochemical challenge.

Critical Insight: Unlike simple phenyl esters, 1-naphthyl cinnamate fails to rearrange under classical thermal conditions (Lewis acid catalysis, e.g., AlCl₃), predominantly yielding cleavage products (1-naphthol). Therefore, the Photo-Fries rearrangement is the obligatory pathway for this transformation. This guide provides a validated photochemical protocol, mechanistic insights into the "solvent cage" effect, and green chemistry alternatives to historical benzene-based methods.

Mechanistic Principles

The Photo-Fries rearrangement proceeds via a radical pair mechanism, distinct from the ionic acylium ion pathway of the thermal Fries reaction.

The Solvent Cage Effect

Upon UV excitation (typically 254 nm), the ester bond undergoes homolytic cleavage, generating an acyl radical and a naphthyloxy radical. These radicals are momentarily trapped within a "solvent cage."

-

Recombination: The radicals recombine at the ortho or para positions of the naphthyl ring to form a ketone.

-

Diffusion: If the radicals escape the cage, they abstract hydrogen from the solvent, leading to the formation of 1-naphthol (a common byproduct).

-

Selectivity: For 1-naphthyl esters, the 2-position (ortho) is sterically and electronically favored for recombination, yielding the 2-acyl-1-naphthol.

Reaction Pathway Diagram[1]

Figure 1: Mechanistic pathway of the Photo-Fries rearrangement emphasizing the critical radical pair intermediate.

Experimental Protocol

Pre-requisite: Synthesis of 1-Naphthyl Cinnamate

Before rearrangement, the ester must be synthesized in high purity.

-

Reagents: 1-Naphthol (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (solvent/base).

-

Procedure: Dissolve 1-naphthol in dry pyridine at 0°C. Add cinnamoyl chloride dropwise. Stir at RT for 4 hours. Pour into ice-HCl. Filter, dry, and recrystallize from ethanol.

-

QC Check: 1H NMR should show doublet of doublets for alkene protons (16.0 Hz, trans).

Photo-Fries Rearrangement Protocol[2]

Safety Note: This reaction uses high-energy UV radiation. UV-protective eyewear and shielding are mandatory.

Method A: Historical Standard (Benzene)

Use this method for direct comparison with literature precedents.

-

Preparation: Dissolve 1-naphthyl cinnamate (1.0 g) in anhydrous benzene (350 mL). The solution must be dilute (~0.01 M) to favor intramolecular rearrangement over intermolecular polymerization.

-

Deoxygenation: Purge the solution with a stream of nitrogen or argon for 30 minutes. Oxygen quenches the excited triplet states and promotes side reactions.

-

Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure mercury lamp (or Rayonet reactor with 254 nm bulbs).

-

Monitoring: Irradiate for 4–10 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 9:1). The starting material (Rf ~0.8) will disappear, and a more polar yellow/orange spot (Rf ~0.5) will appear.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is often an orange-red solid. Purify via silica gel column chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).

Method B: Green Chemistry Alternative (Micellar Media)

Recommended for safety and enhanced regioselectivity.

-

Media Preparation: Prepare a 0.1 M aqueous solution of Sodium Dodecyl Sulfate (SDS).

-

Solubilization: Add 1-naphthyl cinnamate to the SDS solution. Sonicate until a clear micellar solution is obtained. The hydrophobic ester is trapped within the micelle core.

-

Irradiation: Irradiate the aqueous solution using the same UV source as Method A.

-

Mechanism Benefit: The micelle acts as a "supercage," restricting the diffusion of radicals and significantly increasing the yield of the rearrangement product over the cleavage byproduct (1-naphthol).

-

Extraction: Extract the product with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Data Summary & Characterization[1]

| Parameter | Method A (Benzene) | Method B (SDS Micelles) |

| Solvent Toxicity | High (Carcinogen) | None (Water-based) |

| Concentration | Dilute (0.01 M) | Micellar Encapsulation |

| Selectivity | Moderate (Ortho/Cleavage mix) | High (Favors Ortho) |

| Typical Yield | 30–45% | 50–65% |

| Reaction Time | 10 hours | 4–6 hours |

Expected Analytical Data (Product):

-

Appearance: Yellow to orange needles.

-

IR (KBr): ~1630 cm⁻¹ (Chelated Carbonyl, C=O), ~3400 cm⁻¹ (OH, broad).

-

¹H NMR (CDCl₃): δ 14.8 (s, 1H, chelated OH), 7.8–8.2 (m, alkene protons + aromatics). The presence of the downfield OH signal (approx. 14-15 ppm) confirms the ortho-hydroxy ketone structure due to strong intramolecular hydrogen bonding.

Critical Analysis & Troubleshooting

Thermal vs. Photochemical Route

Researchers often attempt the thermal Fries rearrangement using AlCl₃/PhNO₂ or AlCl₃/CS₂.

-

Observation: For 1-naphthyl cinnamate, thermal conditions yield almost exclusively 1-naphthol .

-

Reasoning: The hard Lewis acid (AlCl₃) coordinates to the ester oxygen. Under thermal stress, the C-O bond cleaves, but the bulky naphthyl system and the stability of the cinnamoyl cation favor dissociation over the geometrically constrained migration to the 2-position.

Solvent Choice

If Benzene is prohibited and SDS is not viable for scale-up:

-

Acetonitrile: Can be used but often results in lower quantum yields due to stabilization of the polar excited state, reducing the efficiency of homolysis.

-

Cyclohexane: A viable non-polar alternative to benzene, though solubility of the ester must be verified.

Workflow Diagram

Figure 2: Decision matrix and experimental workflow for the synthesis.

References

-

Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986). Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45.

-

Bellus, D. (1971). Photo-Fries rearrangement and related photochemical [1, 3]-and [1, 5]-shifts.[1][2][3][4][5][6] Advances in Photochemistry, 8, 109-159.

-

Singh, P., & Khanna, R. N. (1992). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate.[1][6] Asian Journal of Chemistry, 4(4), 832.

-

Kaanumalle, L. S., et al. (2005). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. The Journal of Organic Chemistry, 70(13), 5062–5069.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00349K [pubs.rsc.org]

- 3. Fries重排 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low conversion rates in 1-naphthyl esterification

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in Naphthalene Functionalization

The Core Challenge: The Peri-Hydrogen Wall

Welcome to the support center. If you are here, you are likely observing low conversion (<40%) or stubborn starting material recovery when attempting to esterify 1-naphthol or 1-naphthoic acid.

The failure mode is rarely the reagents themselves, but rather the unique geometry of the naphthalene ring. Unlike a phenyl ring, the 1-position of naphthalene is subject to the peri-interaction from the hydrogen atom at position C8.

The Mechanism of Failure

In a standard esterification, the nucleophile (alcohol) attacks the carbonyl carbon. In 1-substituted naphthalenes, the C8 proton effectively "guards" the C1 position.

-

Steric Wall: The van der Waals radius of the C8-H overlaps with the trajectory required for the incoming nucleophile or the formation of the tetrahedral intermediate.

-

Electronic Deactivation: If you are acylating 1-naphthol, the ring is electron-rich, but the steric twist forces the hydroxyl group out of conjugation, reducing its nucleophilicity compared to phenol.

Diagnostic Triage: Identify Your Failure Mode

Before changing reagents, diagnose the specific breakdown using this logic flow.

Figure 1: Diagnostic decision tree for isolating the root cause of esterification failure.

Recommended Protocols

For 1-naphthyl systems, standard Fischer esterification is often too reversible, and standard Steglich (DCC/DMAP) often leads to N-acylurea rearrangement because the coupling is slower than the side reaction.

Protocol A: The Yamaguchi Esterification (Gold Standard)

Best for: Sterically hindered acids (1-naphthoic acid) or hindered alcohols.

This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The steric bulk of the TCBC leaving group forces the nucleophile to attack the desired carbonyl, while DMAP catalyzes the transfer.

Reagents:

-

Substrate (Acid): 1.0 equiv

-

2,4,6-Trichlorobenzoyl chloride (TCBC): 1.1 equiv

-

Triethylamine (

): 1.2 equiv -

Alcohol (1-Naphthol): 1.0–1.2 equiv

-

DMAP: 1.0–2.0 equiv (Stoichiometric is crucial here)

-

Solvent: Toluene (Preferred) or THF[1]

Step-by-Step:

-

Anhydride Formation: Dissolve the Carboxylic Acid and

in Toluene. Cool to 0°C. -

Add TCBC dropwise. Stir at RT for 1–2 hours. Checkpoint: Monitor TLC for disappearance of acid.

-

Filtration (Optional but Recommended): Filter off the triethylamine hydrochloride salt under inert atmosphere. This prevents salt effects from buffering the next step.

-

Esterification: Dilute the filtrate. Add the Alcohol (1-Naphthol) and DMAP (dissolved in minimal Toluene).

-

Reflux: Heat to 80–100°C. The "Yamaguchi" conditions often require heat to overcome the peri-interaction energy barrier.

-

Quench: Dilute with EtOAc, wash with sat.

(removes Trichlorobenzoic acid byproduct) and Brine.

Why this works: The mixed anhydride is highly reactive but bulky. DMAP attacks the less hindered carbonyl (the substrate), forming an acyl-pyridinium species that is essentially a "super-electrophile," overcoming the steric wall of the naphthyl group [1].

Protocol B: Modified Steglich (High-Loading DMAP)

Best for: Acid-sensitive substrates where heat (Yamaguchi) is dangerous.

Standard Steglich uses catalytic DMAP (5-10%). For 1-naphthyl systems, this is insufficient. The rate of O-acylisourea rearrangement to N-acylurea (a dead-end byproduct) competes with esterification.

Optimization:

-

Pre-activation: Stir Carboxylic Acid + EDC (or DCC) for 15 mins before adding the phenol.

-

DMAP Load: Increase DMAP to 0.5 – 1.0 equiv .

-

Addition: Add the 1-naphthol slowly to the pre-activated complex.

Coupling Agent Comparison

Select the right tool for the steric demand.

| Reagent | Activation Species | Steric Tolerance | Risk Profile | Recommendation |

| DCC | O-Acylisourea | Low | Forms insoluble urea; Difficult purification.[2] | Avoid for 1-naphthyls if possible. |